Cas no 2002012-42-0 (3-(2-chlorothiophen-3-yl)methoxyazetidine)

3-(2-chlorothiophen-3-yl)methoxyazetidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-chlorothiophen-3-yl)methoxyazetidine
- EN300-1146769
- 2002012-42-0
- 3-[(2-chlorothiophen-3-yl)methoxy]azetidine
-
- Inchi: 1S/C8H10ClNOS/c9-8-6(1-2-12-8)5-11-7-3-10-4-7/h1-2,7,10H,3-5H2
- InChI Key: AJOGYAMDVYCRJN-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CS1)COC1CNC1
Computed Properties
- Exact Mass: 203.0171628g/mol
- Monoisotopic Mass: 203.0171628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 49.5Ų
3-(2-chlorothiophen-3-yl)methoxyazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146769-0.25g |
3-[(2-chlorothiophen-3-yl)methoxy]azetidine |
2002012-42-0 | 95% | 0.25g |
$972.0 | 2023-10-25 | |
Enamine | EN300-1146769-2.5g |
3-[(2-chlorothiophen-3-yl)methoxy]azetidine |
2002012-42-0 | 95% | 2.5g |
$2071.0 | 2023-10-25 | |
Enamine | EN300-1146769-0.5g |
3-[(2-chlorothiophen-3-yl)methoxy]azetidine |
2002012-42-0 | 95% | 0.5g |
$1014.0 | 2023-10-25 | |
Enamine | EN300-1146769-5g |
3-[(2-chlorothiophen-3-yl)methoxy]azetidine |
2002012-42-0 | 95% | 5g |
$3065.0 | 2023-10-25 | |
Enamine | EN300-1146769-0.05g |
3-[(2-chlorothiophen-3-yl)methoxy]azetidine |
2002012-42-0 | 95% | 0.05g |
$888.0 | 2023-10-25 | |
Enamine | EN300-1146769-10g |
3-[(2-chlorothiophen-3-yl)methoxy]azetidine |
2002012-42-0 | 95% | 10g |
$4545.0 | 2023-10-25 | |
Enamine | EN300-1146769-0.1g |
3-[(2-chlorothiophen-3-yl)methoxy]azetidine |
2002012-42-0 | 95% | 0.1g |
$930.0 | 2023-10-25 | |
Enamine | EN300-1146769-1.0g |
3-[(2-chlorothiophen-3-yl)methoxy]azetidine |
2002012-42-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1146769-1g |
3-[(2-chlorothiophen-3-yl)methoxy]azetidine |
2002012-42-0 | 95% | 1g |
$1057.0 | 2023-10-25 |
3-(2-chlorothiophen-3-yl)methoxyazetidine Related Literature
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on 3-(2-chlorothiophen-3-yl)methoxyazetidine
3-(2-Chlorothiophen-3-yl)methoxyazetidine: A Comprehensive Overview
The compound 3-(2-chlorothiophen-3-yl)methoxyazetidine, identified by the CAS number 2002012-42-0, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a chlorothiophene moiety with an azetidine ring, making it a subject of interest in both academic and industrial settings.
The synthesis of 3-(2-chlorothiophen-3-yl)methoxyazetidine involves a series of intricate chemical reactions, including nucleophilic substitution and cyclization processes. Recent advancements in synthetic chemistry have enabled researchers to optimize the production of this compound, ensuring higher yields and improved purity levels. These developments have been documented in several peer-reviewed journals, highlighting the importance of this compound in advancing our understanding of heterocyclic chemistry.
One of the most notable applications of 3-(2-chlorothiophen-3-yl)methoxyazetidine lies in its role as a precursor for the synthesis of bioactive molecules. The thiophene ring, a key structural component, contributes to the compound's ability to interact with biological systems, making it a valuable tool in drug discovery efforts. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, opening new avenues for therapeutic development.
In addition to its biological applications, 3-(2-chlorothiophen-3-yl)methoxyazetidine has also found utility in materials science. The azetidine ring, a four-membered cyclic amine, imparts unique mechanical and electronic properties to the molecule, making it suitable for use in advanced materials such as polymers and nanomaterials. Recent research has explored the integration of this compound into polymer networks, demonstrating enhanced mechanical strength and thermal stability.
The study of 3-(2-chlorothiophen-3-yl)methoxyazetidine has also contributed significantly to our understanding of stereochemistry and reaction mechanisms. The compound's chiral centers provide an excellent platform for investigating enantioselective reactions, which are crucial in the synthesis of chiral drugs and fine chemicals. Researchers have employed cutting-edge techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the stereochemical outcomes of these reactions.
Moreover, the environmental impact of synthesizing and utilizing 3-(2-chlorothiophen-3-yl)methoxyazetidine has been a topic of recent interest. Green chemistry principles have been applied to develop sustainable methods for producing this compound, reducing waste generation and minimizing the use of hazardous reagents. These efforts align with global initiatives aimed at promoting environmentally friendly chemical practices.
In conclusion, 3-(2-chlorothiophen-3-yl)methoxyazetidine, with its CAS number 2002012-42-0, represents a versatile and valuable molecule in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance in advancing scientific knowledge and technological innovation.
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